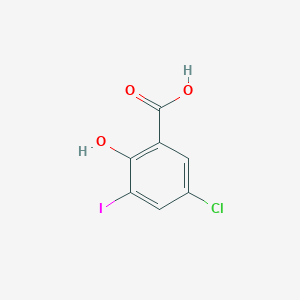

5-Chloro-2-hydroxy-3-iodobenzoic acid

Vue d'ensemble

Description

5-Chloro-2-hydroxy-3-iodobenzoic acid is an organic compound . It is a reagent in various organic chemical reactions leading to pharmaceutical compounds . It is involved in the synthesis of labeled benzamide analogs for tumor imaging as well as the synthesis of the dye, Congo Red, for biological analyses .

Synthesis Analysis

The synthesis of 2-iodobenzoic acid, a compound similar to 5-Chloro-2-hydroxy-3-iodobenzoic acid, can be achieved via the diazotization of anthranilic acid . This process is commonly performed in university organic chemistry labs . Another method for the synthesis of 5-chloro-2-hydroxy-3-triazolylbenzoic acids has been reported .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-hydroxy-3-iodobenzoic acid is C7H4ClIO3 . Its average mass is 282.463 Da and its monoisotopic mass is 281.894440 Da .Chemical Reactions Analysis

2-Iodobenzoic acid, a compound similar to 5-Chloro-2-hydroxy-3-iodobenzoic acid, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-hydroxy-3-iodobenzoic acid include a boiling point of 450.0±45.0 °C (predicted) and a density of 2.220±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (predicted) . Its pKa is 2.38±0.25 (predicted) .Applications De Recherche Scientifique

1. Environmental Impact and Control of Iodinated Disinfection Byproducts

Research on iodinated disinfection byproducts (I-DBPs) formed during cooking with chlor(am)inated tap water and iodized table salt has highlighted the environmental and health impact of such compounds. Investigations have identified new polar I-DBPs, including compounds structurally similar to 5-Chloro-2-hydroxy-3-iodobenzoic acid, indicating the potential formation and toxicity of these substances in water systems. Techniques for controlling their formation have been suggested, emphasizing the need for strategies to mitigate environmental and health risks associated with chlorine and iodine interactions (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

2. Role in Oxidative Organic Synthesis

The use of iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), in organic synthesis demonstrates the significance of iodinated compounds, including 5-Chloro-2-hydroxy-3-iodobenzoic acid, in facilitating oxidative transformations. These reagents are effective for oxidations adjacent to carbonyl functionalities and at benzylic carbon centers, highlighting their utility in selective oxidation processes and their potential application in the synthesis of complex organic molecules (K. Nicolaou, T. Montagnon, P. Baran, & Y. Zhong, 2002).

3. Catalytic Activity in Organic Transformations

The catalytic activity of iodine-based reagents, such as 2-iodoxybenzoic acid, has been utilized in various organic transformations, including the alpha-oxidation of ketones and the dehydrogenation of tetrahydro-β-carbolines. This underscores the potential of iodinated compounds like 5-Chloro-2-hydroxy-3-iodobenzoic acid in serving as catalysts or intermediates in the synthesis of valuable organic compounds (M. Ochiai, Yasunori Takeuchi, Tomoko Katayama, T. Sueda, & K. Miyamoto, 2005).

4. Photocatalytic Depollution Processes

Investigations into the depollution capabilities of TiO2 photocatalysis have utilized hydroxybenzoic acids as model pollutants, suggesting the relevance of studying 5-Chloro-2-hydroxy-3-iodobenzoic acid in environmental remediation efforts. These studies highlight the potential of iodinated hydroxybenzoic acids in modeling the photocatalytic degradation of organic pollutants, offering insights into the mechanisms and efficiency of such processes (J. Cunningham & P. Sedlák, 1996).

5. Analytical and Synthetic Chemistry Applications

The synthesis and analysis of iodinated organic compounds, including methodologies for the production of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, illustrate the broader applicability of 5-Chloro-2-hydroxy-3-iodobenzoic acid in pharmaceutical and agrochemical research. These studies provide a foundation for developing new synthetic routes and analytical methods for iodinated benzoic acids, with implications for drug discovery and environmental science (Mingguang Zhang, Zhongbao Bi, Yunyun Wang, Yuxun Zhao, Yang Yang, Yongqiang Zhu, & Shifa Wang, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of 5-Chloro-2-hydroxy-3-iodobenzoic acid could involve its use in the synthesis of various pharmaceutical compounds . Additionally, the synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs , suggesting potential academic interest in this compound.

Propriétés

IUPAC Name |

5-chloro-2-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFVPSQQCQZHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)

![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)

![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)

![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)